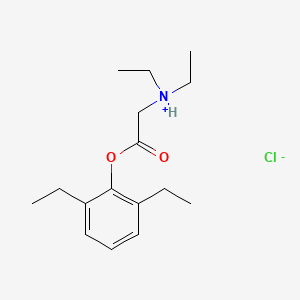

N,N-Diethylglycine 2,6-diethylphenyl ester hydrochloride

Description

N,N-Diethylglycine 2,6-diethylphenyl ester hydrochloride is a quaternary ammonium salt characterized by a 2,6-diethylphenyl ester backbone and a diethylaminoacetate functional group. Its molecular formula is C₁₆H₂₅NO₂·HCl, with a structure defined by the SMILES notation: CCC1=C(C(=CC=C1)CC)OC(=O)CN(CC)CC.Cl . Key structural features include:

- A 2,6-diethylphenyl aromatic ring, which enhances lipophilicity.

- A diethylamino group attached to the glycine moiety, contributing to its cationic nature.

- A hydrochloride salt formulation, improving solubility in polar solvents.

The compound’s InChIKey (WTUFKBUMQSQDLL-UHFFFAOYSA-N) and ChemSpider ID (CID 16395) confirm its unique identity .

Properties

CAS No. |

2085-84-9 |

|---|---|

Molecular Formula |

C16H26ClNO2 |

Molecular Weight |

299.83 g/mol |

IUPAC Name |

[2-(2,6-diethylphenoxy)-2-oxoethyl]-diethylazanium;chloride |

InChI |

InChI=1S/C16H25NO2.ClH/c1-5-13-10-9-11-14(6-2)16(13)19-15(18)12-17(7-3)8-4;/h9-11H,5-8,12H2,1-4H3;1H |

InChI Key |

YKNMXOHKJYAJPZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)OC(=O)C[NH+](CC)CC.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethylglycine 2,6-diethylphenyl ester hydrochloride typically involves the esterification of N,N-diethylglycine with 2,6-diethylphenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency and yield of the product .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethylglycine 2,6-diethylphenyl ester hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols .

Scientific Research Applications

N,N-Diethylglycine 2,6-diethylphenyl ester hydrochloride has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

Industry: Utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of N,N-Diethylglycine 2,6-diethylphenyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Diethatyl Ethyl (N-Chloroacetyl-N-(2,6-Diethylphenyl)glycine Ethyl Ester)

Molecular Formula: C₁₆H₂₂ClNO₃ Key Features:

- Contains a chloroacetyl group instead of the diethylamino group in the target compound.

- Shares the 2,6-diethylphenyl aromatic ring but substitutes the glycine ester with a chloroacetyl-glycine ethyl ester.

Physical Properties : - Melting Point (MP): 50°C .

- Molecular Weight (MW): 311.84 g/mol . Comparison: The chloroacetyl group in Diethatyl ethyl increases electrophilicity, making it more reactive in nucleophilic substitution reactions compared to the diethylamino group in the target compound. This structural difference likely influences bioactivity, with Diethatyl ethyl historically used as a herbicide .

2,2-Dichloro-N-(2,6-Dimethylphenyl)acetamide

Molecular Formula: C₁₁H₁₃Cl₂NO Key Features:

- Features a 2,6-dimethylphenyl ring (vs. diethyl in the target compound).

- Contains a dichloroacetamide group instead of a glycine ester. The dichloroacetamide moiety introduces strong electron-withdrawing effects, which may alter metabolic stability compared to the target compound’s diethylamino group .

1H-Isoindole-5-carbothioic Acid Ester Derivatives

Example Compound: 1H-Isoindole-5-carbothioic acid, 2-(2,6-diethylphenyl)-2,3-dihydro-1,3-dioxo-, S-[(4-chlorophenyl)methyl] ester Molecular Formula: C₂₅H₂₄ClNO₃S Key Features:

- Complex isoindole backbone with a 2,6-diethylphenyl substituent.

- Thioester linkage and 4-chlorobenzyl group.

Physical Properties : - Predicted Boiling Point: 627.4±65.0°C

- Density: 1.323±0.06 g/cm³ .

Comparison :

The thioester and isoindole moieties introduce distinct electronic and steric properties, likely reducing water solubility compared to the glycine ester in the target compound. The 4-chlorobenzyl group may enhance binding affinity in biological systems .

2,6-Dimethoxyaniline Hydrochloride

Molecular Formula: C₈H₁₂ClNO₂ Key Features:

- Methoxy groups at the 2,6-positions (vs. ethyl in the target compound).

- Primary amine hydrochloride salt. The absence of a glycine ester limits direct functional comparability but highlights the role of substituent bulkiness in pharmacokinetics .

Data Table: Structural and Physicochemical Comparison

Key Findings and Implications

Substituent Effects: Ethyl groups on the phenyl ring (target compound) enhance lipophilicity compared to methyl () or methoxy () analogs. Diethylamino and chloroacetyl groups dictate reactivity; the former favors cationic interactions, while the latter promotes electrophilic activity .

Salt Formulation : The hydrochloride salt of the target compound improves solubility in polar solvents, a feature absent in neutral analogs like Diethatyl ethyl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.